molecular formula C7H13Cl B052918 (Chloromethyl)cyclohexane CAS No. 1072-95-3

(Chloromethyl)cyclohexane

Cat. No.: B052918
CAS No.: 1072-95-3
M. Wt: 132.63 g/mol
InChI Key: OMEGHMBBBTYRFT-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl . It contains a total of 21 bonds, including 8 non-H bonds and 1 six-membered ring .


Synthesis Analysis

The synthesis of cyclohexane derivatives like this compound often involves conformational analysis . Cyclohexane is the smallest ring that exhibits no strain and forms the basis of conformational analysis of other rings . The synthesis of new derivatives has been driven by numerous studies .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has a molecular weight of 132.631 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using the principles of conformational analysis . The infinite number of different arrangements of atoms in space that result from rotation about a single bond is called conformational isomers, conformers, or conformations .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 170.2±9.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3 and a molar volume of 138.9±3.0 cm3 .

Scientific Research Applications

  • Cyclohexane has been used as a selective solvent in polymer blends for the removal or reorganization of polystyrene layers from polystyrene:poly(methyl methacrylate) blends, aiding in the study of polymer brushes and block copolymers (Harton, Lüning, Betz, & Ade, 2006).

  • Cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride reacts with chlorate ions in perchloric acid medium to produce colored solutions, used for spectrophotometric determination of trace amounts of chlorate (Ceba, Leyva, & Nevado, 1978).

  • Cyclohexane, a colorless and highly inflammable liquid, is primarily used as an intermediate in nylon production, solvent for lacquers, resins, glues, and for extraction of ethereal oils (Knecht & Schaller, 2012).

  • Biocatalytic activities using novel enzymes have been explored for efficient oxidation of cyclohexane to cyclohexanol, demonstrating potential in biotechnological applications (Karande et al., 2016).

  • Microporous silica membranes have been evaluated for use in membrane reactors for cyclohexane dehydrogenation, showcasing potential in hydrogen production (Koutsonikolas, Kaldis, Zaspalis, & Sakellaropoulos, 2012).

  • Iron and copper complexes with nitrogen-containing ligands catalyze cyclohexane oxidation with hydrogen peroxide under mild conditions, forming cyclohexanol and cyclohexanone (Maksimov et al., 2012).

  • Cyclohexane oxidation studies in a jet-stirred reactor at high pressure have been conducted, offering insights into chemical reaction mechanisms and pathways (Voisin, Marchal, Reuillon, Boettner, & Cathonnet, 1998).

  • The use of cyclohexane in industrial applications has been linked to behavioral deficits and reactive gliosis in the hippocampus of adult mice, highlighting the need for caution in its use (Campos-Ordonez et al., 2015).

Mechanism of Action

Target of Action

(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl

Mode of Action

The mode of action of this compound is primarily through the E2 elimination reaction . In this reaction, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism is second order kinetics, depending on both the base and the alkyl halide .

Biochemical Pathways

The E2 elimination reaction involving this compound affects the biochemical pathways related to alkene formation . The leaving groups must be coplanar in order to form a pi bond, and carbons go from sp3 to sp2 hybridization states . This change in hybridization state can have downstream effects on other biochemical reactions involving the formed alkene.

Result of Action

The result of the E2 elimination reaction involving this compound is the formation of an alkene . This reaction changes the hybridization state of the carbon atoms involved, which can affect the molecule’s reactivity and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the E2 elimination reaction requires a strong base . Therefore, the pH of the environment can affect the reaction rate. Additionally, the reaction requires a good leaving group , so the presence of suitable leaving groups in the environment can also influence the reaction. Lastly, the reaction is more likely to occur in a polar solvent, which can stabilize the transition state .

Safety and Hazards

(Chloromethyl)cyclohexane is a highly flammable liquid and vapor. It can cause skin and eye irritation, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Future directions for (Chloromethyl)cyclohexane could involve the use of micellar reaction media for sustainable chemical production . This includes “one-pot” multistep reactions achieved using micellar reaction media with potential applications in medicinal chemistry and agrochemistry .

Properties

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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